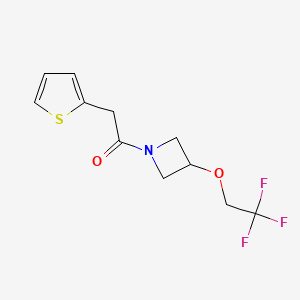

2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Description

2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is an organic compound that features a thiophene ring, an azetidine ring, and a trifluoroethoxy group

Properties

IUPAC Name |

2-thiophen-2-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2S/c12-11(13,14)7-17-8-5-15(6-8)10(16)4-9-2-1-3-18-9/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSQDSJNRDYJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with 2,2,2-trifluoroethanol.

Coupling with Thiophene: The final step involves coupling the azetidine derivative with a thiophene derivative using a suitable coupling reagent such as palladium catalysts under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanol.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

2-(Thiophen-2-yl)-1-(3-methoxyazetidin-1-yl)ethanone: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a novel organic compound that integrates a thiophene ring, an azetidine ring, and a trifluoroethoxy group. This unique structure suggests potential biological activity, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 332.30 g/mol. The presence of the trifluoroethoxy group enhances its lipophilicity, potentially improving cell membrane permeability and biological interactions.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group may play a crucial role in modulating these interactions, making it a candidate for further investigation in therapeutic applications.

Cytotoxicity Studies

Recent studies have indicated that derivatives of azetidine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, certain trisubstituted azetidin-2-one derivatives have been shown to inhibit tubulin polymerization at the colchicine binding site, which is critical for cancer cell proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1c | A549 | 5.0 | mPGES-1 Inhibition |

| 2c | MCF-7 | 4.5 | Apoptosis Induction |

| 8g | HCT-116 | 3.8 | Tubulin Inhibition |

Anti-inflammatory Potential

The compound has been identified as a potential inhibitor of mPGES-1 (microsomal prostaglandin E synthase-1), which is involved in the inflammatory response. Inhibiting this enzyme could selectively reduce PGE2 levels associated with inflammation without affecting other essential prostanoids .

Antimicrobial Activity

Research has also indicated that related compounds show significant antibacterial and antifungal properties. For example, derivatives like (E)-3-(thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one have demonstrated efficacy against various microbial strains.

Case Study 1: mPGES-1 Inhibition

A study conducted on compounds derived from thiophene-based scaffolds revealed that certain modifications led to enhanced potency against mPGES-1. The lead compound showed promising results in vitro, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In another study focusing on azetidine derivatives, researchers synthesized multiple compounds and evaluated their cytotoxic effects on MCF-7 and HCT-116 cell lines. The most potent compounds demonstrated IC50 values significantly lower than those of established chemotherapeutics .

Comparative Analysis

When compared to similar compounds like 2-(Thiophen-2-yl)-1-(3-methoxyazetidin-1-yl)ethanone, the trifluoroethoxy group in our compound appears to enhance biological activity due to its unique electronic properties. This comparison highlights the importance of functional group variation in modulating biological effects.

Table 2: Comparison of Biological Activities

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 2-(Thiophen-2-yl)-1-(3-methoxyazetidin-1-yl)ethanone | 10.0 | mPGES-1 |

| 2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin- | 4.5 | mPGES-1 |

| 3-(Thiophen-2-yl)-1-[3-(trifluoroethoxy)azetidin] | 6.0 | Tubulin |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone?

The compound is synthesized via multi-step reactions, typically involving:

- Azetidine functionalization : 3-(2,2,2-Trifluoroethoxy)azetidine is prepared through nucleophilic substitution of azetidine with trifluoroethyl bromide under anhydrous conditions (e.g., THF or DMF) using bases like NaH or KOtBu .

- Ketone coupling : Friedel-Crafts acylation or palladium-catalyzed cross-coupling attaches the thiophene moiety to the azetidine-ethanone scaffold. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-alkylation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol yields high-purity product.

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, confirming the azetidine-thiophene spatial arrangement .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Signals for the trifluoroethoxy group (δ ~4.5 ppm for -OCH₂CF₃) and azetidine protons (δ ~3.5–4.0 ppm) validate substitution patterns .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the molecular formula.

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s electronic properties and reactivity?

The -OCH₂CF₃ group exhibits:

- Electron-withdrawing effects : The CF₃ moiety reduces electron density on the azetidine nitrogen, altering nucleophilicity. This impacts reaction kinetics in substitution reactions (e.g., slower SN2 rates compared to non-fluorinated analogs) .

- Hydrophobic interactions : Fluorine atoms enhance lipophilicity, critical for membrane permeability in biological studies. Computational modeling (DFT) can quantify these effects .

Q. What strategies resolve contradictions in biological activity data across analogs?

Discrepancies in activity (e.g., enzyme inhibition) may arise from:

- Conformational flexibility : Azetidine rings adopt puckered conformations, affecting target binding. Compare crystallographic data (e.g., via CCDC entries) with molecular docking results to identify bioactive conformers .

- Metabolic stability : The trifluoroethoxy group may resist oxidative degradation compared to ethoxy analogs. Use LC-MS/MS to track metabolite profiles in vitro .

Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?

- Analog design : Replace thiophene with furan or phenyl groups to assess π-stacking contributions. Synthesize derivatives with varying azetidine substituents (e.g., -OCH₂CF₂H vs. -OCH₂CF₃) .

- Biological assays : Test inhibition against kinase panels (e.g., EGFR, JAK2) to map pharmacophore requirements. IC₅₀ values correlated with LogP (via HPLC) reveal solubility-activity trade-offs .

Methodological Challenges and Solutions

Q. How to address low yields in azetidine functionalization steps?

- Optimize reaction conditions : Use microwave-assisted synthesis to reduce reaction time and improve azetidine ring stability. Anhydrous solvents (DMF) and inert atmospheres prevent hydrolysis .

- Catalyst screening : Pd(OAc)₂/Xantphos systems enhance coupling efficiency for thiophene introduction .

Q. What analytical methods distinguish between regioisomers in thiophene-substituted derivatives?

- 2D NMR (COSY, NOESY) : Correlate proton proximities to assign thiophene attachment position (e.g., 2- vs. 3-thienyl).

- IR spectroscopy : C=O stretching frequencies shift based on electronic effects from substituent positions .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of thiophene in π-π interactions with biological targets using cryo-EM or SPR .

- In vivo pharmacokinetics : Assess BBB penetration using radiolabeled analogs (¹⁸F or ³H isotopes) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.